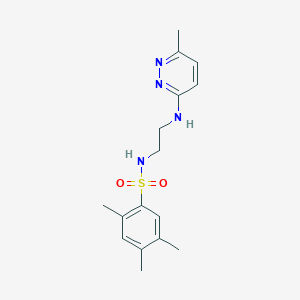

![molecular formula C12H9ClN2O3 B2603210 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 841278-72-6](/img/structure/B2603210.png)

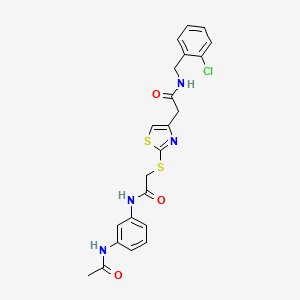

4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves one-pot multicomponent reactions . For instance, a reaction of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile can yield the corresponding pyrazolo[3,4-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of “4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” can be confirmed using spectroscopic methods .Aplicaciones Científicas De Investigación

Chemosensor for Heavy Metal Ions

The compound has been investigated for its potential as a colorimetric chemosensor , particularly for detecting Hg^2+ ions . It exhibits excellent sensitivity towards Hg^2+ by increasing the absorption in UV-Vis spectroscopy, which is crucial for environmental monitoring and public health due to the toxic nature of heavy metals.

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines . This suggests its potential use in developing new anticancer therapies.

CDK2 Inhibition for Cancer Treatment

The compound’s derivatives have been designed and synthesized as novel inhibitors of CDK2 (Cyclin-Dependent Kinase 2) , a target for selective cancer treatment . CDK2 is crucial for cell cycle regulation, and its inhibition can halt the proliferation of tumor cells.

Molecular Docking and Drug Design

Molecular docking studies of the compound’s derivatives have confirmed a good fit into the CDK2 active site, which is essential for the development of new anticancer drugs . This application is vital for pharmaceutical research and drug design.

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds , which are a core structure in many pharmaceuticals . This application is significant in the field of organic chemistry and drug development.

Environmental Monitoring

Due to its chemosensor properties, the compound can be used for environmental monitoring to detect the presence of heavy metals in water sources . This is important for ensuring the safety of drinking water and the environment.

Direcciones Futuras

The future directions for the study of “4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” and similar compounds could involve further exploration of their potential biological activities, such as their antitubercular or anticancer activities . Additionally, more research could be conducted to optimize their synthesis and to investigate their mechanisms of action .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-7-3-1-6(2-4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBMHLLJDXTOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2603127.png)

![1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2603133.png)

![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)

![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2603141.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)

![4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2603150.png)